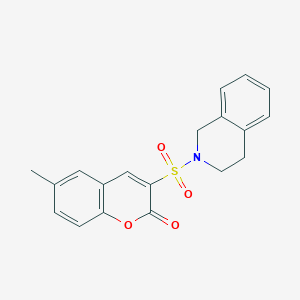

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-13-6-7-17-16(10-13)11-18(19(21)24-17)25(22,23)20-9-8-14-4-2-3-5-15(14)12-20/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKFZDHZOMRENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one involves a multi-step process typically starting with the formation of the core chromone structure. One common approach is through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps include the sulfonylation of the chromone core and the attachment of the isoquinoline unit via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimizing each step to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and green chemistry principles are often employed to achieve these objectives.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions:

Oxidation: Transformation of specific functional groups into more oxidized states.

Reduction: Reduction of certain moieties within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline or chromone rings.

Common Reagents and Conditions

Some reagents frequently used in reactions involving this compound include hydrogenation catalysts for reductions, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Typical conditions may range from room temperature to elevated temperatures, depending on the desired transformation.

Major Products

The products of these reactions vary widely, depending on the specific chemical process involved. Products can include modified chromone derivatives, sulfonylated compounds, or new heterocyclic structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for diverse reactivity, making it a model compound in organic synthesis research.

Biology and Medicine

Biologically, 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one has shown potential as a therapeutic agent. It may interact with various biological targets, exhibiting properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to fully elucidate its biomedical applications.

Industry

Industrially, this compound's unique properties make it suitable for applications in material science, such as the development of new polymers or coatings with specific functional attributes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes critical for disease progression or bind to receptors to modulate cellular pathways. The exact molecular targets and pathways can vary depending on the application, but ongoing research aims to clarify these mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Core Structure Influence: The coumarin core in the target compound differentiates it from benzoic acid derivatives (e.g., AKR1C3 inhibitors). Coumarins generally exhibit higher lipophilicity compared to benzoic acids, which may enhance membrane permeability but reduce aqueous solubility . Benzamide analogs (e.g., pyrimidine-carboxamides) prioritize hydrogen-bonding interactions via amide groups, whereas sulfonyl coumarins may rely on π-π stacking (isoquinoline) and sulfonyl-mediated polar interactions .

Substituent Effects: The 6-methyl group on the coumarin scaffold may sterically hinder interactions compared to smaller substituents (e.g., chloro or methoxy groups in other coumarins) . However, the coumarin core’s rigidity could restrict conformational flexibility compared to benzoic acid derivatives .

In contrast, benzamide analogs require multi-step protocols involving Boc-protection, TFA deprotection, and HPLC purification .

Research Findings and Implications

- Molecular modeling could validate this hypothesis .

- Kinase Modulation: Dihydroisoquinoline-linked benzamides (e.g., pyrimidine-carboxamides) are often explored as kinase inhibitors. The target compound’s sulfonyl group may mimic ATP’s phosphate moiety, enabling kinase binding .

- Physicochemical Properties : The coumarin core’s LogP (~2.5, estimated) and topological polar surface area (~46.5 Ų) align with orally bioavailable drugs, though experimental validation is needed .

Biological Activity

The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one has garnered attention for its biological activity, particularly as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3 . This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Target Enzyme

The primary target of this compound is AKR1C3 , an enzyme implicated in various diseases, including cancer. The compound acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3, which suggests significant therapeutic potential in conditions where this enzyme plays a critical role, such as in breast and prostate cancer.

Mode of Action

The inhibition of AKR1C3 by this compound leads to a reduction in the metabolism of substrates associated with this enzyme. This action could potentially slow down the progression of diseases linked to AKR1C3 activity. The compound's cellular potency was confirmed through assays measuring its effect on the metabolism of known substrates.

Cellular Effects

Experimental studies have demonstrated that the compound exhibits good cellular potency. It effectively inhibits AKR1C3 metabolism of dinitrobenzamide substrates, indicating its potential utility in therapeutic contexts.

Molecular Interactions

The binding interactions between the compound and AKR1C3 are crucial for its inhibitory effects. Detailed biochemical analyses have shown that these interactions are characterized by high affinity and specificity, contributing to the compound's efficacy as an inhibitor.

In Vitro Studies

In vitro evaluations have consistently shown that this compound is effective at low concentrations against AKR1C3. For instance, one study reported an IC50 value indicating significant inhibitory activity .

Comparative Analysis

A comparative analysis with similar compounds reveals that while other sulfonylated chromones exhibit some inhibitory activity against AKR1C3, none match the potency and selectivity of this particular compound. This highlights its unique position within a class of related compounds .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond cancer treatment. Its anti-inflammatory and antimicrobial properties are also under investigation. Preliminary findings suggest that it may interact with multiple biological targets, warranting further exploration into its pharmacological profile .

Summary Table of Research Findings

| Aspect | Finding |

|---|---|

| Target Enzyme | Aldo-keto reductase AKR1C3 |

| Inhibition Potency | Low nM range (high potency) |

| IC50 Value | Specific values vary; generally low |

| Cellular Potency | Effective inhibition demonstrated |

| Potential Applications | Cancer therapy, anti-inflammatory, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.